Copper;krypton
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
173395-13-6 |
|---|---|
Molecular Formula |
CuKr |
Molecular Weight |
147.34 g/mol |
IUPAC Name |
copper;krypton |
InChI |
InChI=1S/Cu.Kr |
InChI Key |
DYDGJQYBDVSHSD-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Kr] |
Origin of Product |
United States |
Historical Context of Noble Gas Reactivity and Compound Formation
For a significant period following their discovery, the elements in Group 18 of the periodic table were known as "inert gases" due to their apparent lack of chemical reactivity. The discovery of these elements began in the 1890s, a period marked by the work of scientists like Lord Rayleigh and William Ramsay. caltech.edusciencehistory.org In 1892, Rayleigh noted a discrepancy in the density of nitrogen extracted from the air versus that released from chemical compounds. sciencehistory.org This observation spurred Ramsay to search for an unknown, denser gas in the air, leading to the discovery of argon. sciencehistory.org Following this, Ramsay and his colleague Morris Travers discovered krypton, neon, and xenon in 1898 by cryogenically fractionating liquid air. researchgate.netwikipedia.org Helium had been detected in the sun's spectrum in 1868 and was later isolated by Ramsay on Earth. sciencehistory.orgwikipedia.org
The belief in the inertness of these gases was rooted in their stable electron configurations, characterized by a full valence shell of electrons. wikipedia.org This electronic arrangement made it energetically unfavorable for them to lose, gain, or share electrons to form chemical bonds. For decades, numerous attempts to induce reactivity, including a notable effort by French chemist Henri Moissan in 1895 to react fluorine with argon, were unsuccessful. wikipedia.org This long-held belief was finally overturned in 1962 when Neil Bartlett, then at the University of British Columbia, synthesized the first noble gas compound, xenon hexafluoroplatinate (XePtF₆). sciencehistory.orgresearchgate.net This groundbreaking discovery revolutionized the understanding of chemical bonding and opened the floodgates for the field of noble gas chemistry. In the years that followed, a variety of compounds involving the heavier noble gases, particularly xenon and krypton, were synthesized, primarily with highly electronegative elements like fluorine and oxygen. caltech.eduacs.org
Overview of Transition Metal Noble Gas Complexes and Their Significance
The expansion of noble gas chemistry soon included the formation of complexes with transition metals. youtube.com Transition metals, with their partially filled d-orbitals, are known for their ability to form a wide variety of coordination complexes with various ligands. wikipedia.org It was discovered that under specific conditions, noble gas atoms could also act as ligands, donating electron density to a metal center to form a coordinate bond. wikipedia.org
These transition metal-noble gas complexes are primarily studied in the gas phase or in low-temperature matrices. researchgate.net The bonding in these complexes is often weak, arising from ion-induced dipole interactions, but can have a significant covalent character, especially with heavier noble gases and electron-deficient metal centers. ccu.edu.twresearchgate.net The significance of these complexes is multifaceted. They provide unique systems for studying the fundamental nature of chemical bonds that are not typically observed. Furthermore, they serve as models for understanding weak intermolecular forces and have applications in areas such as catalysis and materials science. researchgate.netnih.gov Organometallic noble gas complexes, such as M(CO)₅L (where M = Cr, Mo, W and L = Ar, Kr, Xe), have been identified and extensively studied spectroscopically. acs.orgccu.edu.tw
Experimental Approaches to Characterize Copper Krypton Complexes
Industrial Applications
While the CuKr compound has no industrial use, the system of krypton within a copper matrix has been developed for a specific purpose. A method of entrapping high atomic concentrations of krypton gas within a copper matrix was developed for the safe and effective storage of radioactive krypton-85, an active byproduct of nuclear fuel reprocessing. researchgate.net
Research Applications
The primary value of studying the CuKr complex lies in fundamental research.
Understanding Intermolecular Forces : CuKr serves as a model system for investigating weak van der Waals forces. acs.org The study of its formation, stability, and spectroscopic properties provides valuable data for refining theories of intermolecular interactions.
Validating Computational Models : The discrepancies between experimentally measured binding energies and those calculated by various ab initio methods highlight the challenges in computational chemistry. nih.gov The CuKr complex is therefore a useful benchmark for testing and improving the accuracy of theoretical models for weak interactions. nih.gov
Spectroscopy and Molecular Dynamics : The complex is a subject of interest in the fields of high-resolution spectroscopy and molecular dynamics, providing insights into the energy landscapes and structural properties of metal-rare gas systems. researchgate.netaip.org
Compound Names
"Covalent-like" Noble Gas-Copper Bonds in Ternary Complexes (NgCuX)
While the diatomic CuKr is a van der Waals molecule, more stable linear ternary complexes with the general formula NgCuX (where Ng is a noble gas like krypton and X is a halogen) have been investigated. acs.orgnih.gov In these complexes, the bond between the noble gas and copper exhibits significant covalent character, a departure from the purely weak interactions in CuKr. acs.orgnih.govmdpi.com The bonding is best described as a combination of orbital and electrostatic interactions, indicating a partial covalent nature. mdpi.com
Electronic Charge Transfer Mechanisms from Krypton to Copper
A key feature of the Ng-Cu bond in NgCuX complexes is the transfer of electronic charge from the noble gas atom to the copper atom. acs.orgnih.gov This charge transfer is a fundamental mechanism that contributes to the bond's stability and partial covalent character. mdpi.com
Quantum theory of atoms in molecules (QTAIM) studies have demonstrated a direct linear relationship between the bond dissociation energy and the amount of electronic charge transferred from the noble gas to the copper. acs.orgnih.gov The mechanism involves the donation of charge from the lone pair of the krypton atom into unoccupied orbitals of the copper atom. acs.org This process indicates that the noble gas, traditionally viewed as inert, acts as a Lewis base, donating electron density to the Lewis acidic copper center within the complex.
Role of Halogen Ligands (X) in Stabilizing NgCuX Structures
The halogen ligand (X) plays a crucial role in stabilizing the entire NgCuX structure and facilitating the formation of the "covalent-like" Ng-Cu bond. Halide ligands (such as F⁻, Cl⁻, Br⁻) are effective σ- and π-donors in coordination chemistry. alfa-chemistry.com In the linear Ng-Cu-X arrangement, the highly electronegative halogen atom withdraws electron density from the copper atom. This polarization makes the copper atom more electron-deficient and thus a better acceptor for the electron density being donated by the krypton atom. This cooperative effect enhances the charge transfer from krypton to copper, thereby strengthening and stabilizing the Ng-Cu bond. The stability of these complexes is a result of the interplay between the electron-donating ability of the noble gas and the electron-withdrawing nature of the halogen, mediated by the copper atom.
Dissociation Energies and Bond Strengths in NgCuX Complexes
The strength of the interaction in copper-krypton complexes varies significantly depending on the chemical environment. For the simple van der Waals complex, CuKr, the dissociation energy (D₀) for the ground state has been determined to be 408 cm⁻¹ (approximately 4.88 kJ/mol). researchgate.net
In the more stable ternary NgCuX complexes, the bond between krypton and copper is considerably stronger. Theoretical studies show a clear trend: the dissociation energies of the Ng-Cu bond increase as the noble gas becomes heavier (from argon to xenon). mdpi.com This trend is directly linked to the increased polarizability and lower ionization potential of the heavier noble gases, which facilitates greater charge transfer to the copper atom. acs.orgnih.govmdpi.com For instance, the dissociation energy of the noble gas-copper bond shows a linear correlation with the amount of charge transferred. acs.orgnih.gov
Table 1: Dissociation Energy of the CuKr van der Waals Complex
| Electronic State | Dissociation Energy (D₀) cm⁻¹ | Dissociation Energy (kJ/mol) |
|---|---|---|
| Ground State (X ²Σ⁺) | 408 | 4.88 |
| Excited State | 1842 | 22.03 |
| Excited State | 2009 | 24.03 |
Data sourced from experimental measurements of the Cu-Kr van der Waals complex. researchgate.net
Comparison with Other Noble Metal-Noble Gas Interactions (e.g., Ag, Au)
When comparing the interactions of noble gases with the coinage metals (copper, silver, and gold), a distinct trend emerges. Generally, the binding ability for a given noble gas follows the order Au > Cu > Ag. mdpi.comacs.org Gold typically forms the strongest bonds, while silver forms the weakest. acs.org
This trend is largely attributed to relativistic effects, which are most pronounced for the heaviest element, gold. researchgate.netacs.org These effects cause a contraction of the s and p orbitals and an expansion of the d orbitals of gold, leading to a higher electron affinity and a greater ability to accept charge from the noble gas. acs.org Consequently, the bonds in gold-noble gas complexes are shorter and stronger than their copper and silver counterparts. researchgate.net For example, in FNgCM molecules (where M is Cu, Ag, or Au), the gold atom acts as a better electron donor to the carbene, which in turn stabilizes the F-Ng bond, demonstrating its distinct chemical behavior compared to copper and silver. acs.org This enhanced stability in gold complexes is also observed in cationic species like NgAu₃⁺ compared to the copper and silver analogues. nih.gov
Electron Correlation Effects in Metal-Noble Gas Ion Bonding
For ionic complexes, such as CuKr⁺, the bonding picture is further refined by considering electron correlation. aip.org While a simple charge-induced dipole model can partially explain the attraction, it is insufficient for transition-metal ions. aip.org Theoretical calculations reveal that the binding energies of transition-metal noble-gas ions are significantly enhanced by electron correlation. aip.orgdntb.gov.ua
This effect arises from the mixing of electronic states, specifically the contribution of the metal-neutral noble-gas-ion (Cu⁰-Kr⁺) character into the ground-state wavefunction, which is predominantly described as metal-ion noble-gas-neutral (Cu⁺-Kr⁰). aip.org The extent of this mixing and the resulting increase in binding energy become more pronounced as the ionization potential of the noble gas decreases. aip.orgdntb.gov.ua Therefore, the correlation effect is stronger for krypton compared to argon or helium, leading to a more stable CuKr⁺ ion than would be predicted by simpler electrostatic models alone. aip.org
Mechanisms of Noble Gas Interaction with Copper Surfaces and Bulk
The interaction of krypton with copper extends beyond simple diatomic complexes to include adsorption on surfaces and incorporation into the bulk metal lattice. These interactions are critical for understanding surface science phenomena and the behavior of noble gases implanted in metals, a process relevant to materials science and nuclear technology.
Adsorption Site Preference on Copper Surfaces
The adsorption of krypton on copper surfaces is a physical process (physisorption) driven by van der Waals forces. The nature of this adsorption is highly dependent on the structure of the copper surface. Early research demonstrated a significant difference in adsorption behavior between single-crystal copper surfaces and polycrystalline copper. cdnsciencepub.com
On atomically flat and clean single-crystal faces, the heat of adsorption remains nearly constant at lower coverages. cdnsciencepub.com However, on polycrystalline copper surfaces, the initial heats of adsorption are disproportionately high, which is attributed to the presence of intercrystalline boundaries and other surface heterogeneities. cdnsciencepub.com
Studies at cryogenic temperatures (e.g., 77°K) show that krypton adsorbs onto the copper surface, and the area occupied by krypton atoms can be compared to that of other gases to characterize the surface. rsc.org For instance, research has shown that on certain copper powders, xenon and krypton adsorb to sites of equal area. rsc.org The presence of other adsorbed species can significantly influence krypton adsorption; a surface saturated with carbon monoxide can reduce the adsorptive capacity of copper for krypton almost to zero. rsc.org
| Copper Surface Type | Adsorption Characteristics | Reference |
|---|---|---|
| Single Crystal | Nearly constant isosteric heat of adsorption at low coverage. cdnsciencepub.com | cdnsciencepub.com |
| Polycrystalline | Disproportionately high initial heats of adsorption due to surface heterogeneity. cdnsciencepub.com | cdnsciencepub.com |
| Copper Powder (at 77°K) | Adsorbs to sites of equal area as xenon; adsorption is inhibited by pre-adsorbed carbon monoxide. rsc.org | rsc.org |
Interstitial and Vacancy Interactions within Copper Lattices
When krypton atoms are introduced into the bulk of a copper crystal, for example via ion implantation, they can reside in different locations within the lattice. A crystal lattice consists of atoms arranged in an ordered structure, with spaces between them known as interstitial sites. britannica.com A missing atom in the lattice creates a vacancy. britannica.com
Theoretical estimates of the energies of solution for inert gas atoms in metals provide insight into where krypton atoms are likely to be found. osti.govtandfonline.com For an atom as large as krypton, interstitial solution (occupying a space between copper atoms) is energetically unfavorable. tandfonline.com Instead, krypton is expected to dissolve substitutionally, meaning it occupies a vacancy in the copper lattice. osti.govtandfonline.com This is the case even if it requires forcing a copper atom off its lattice site to create the necessary vacancy. tandfonline.com
The large size of the krypton atom creates significant strain in the surrounding copper lattice. tandfonline.com This strain energy can be reduced if the krypton atom captures additional vacancies. tandfonline.com Experimental studies using techniques like thermal desorption spectroscopy on copper implanted with noble gases support these theoretical models. jyu.fi Furthermore, research indicates that while clusters of multiple interstitial krypton atoms are unstable, clusters of substitutional krypton atoms can be stabilized by the presence of vacancies. researchgate.net This can lead to the formation of solid krypton precipitates or "bubbles" within the copper matrix under high-concentration conditions. researchgate.net
Influence of Metallic Host Environment on Noble Gas Behavior
The copper host environment plays a crucial role in the behavior of embedded krypton atoms. The metallic lattice imposes significant constraints and forces on the noble gas atoms, which are fundamentally different from their free-state properties.
The primary influence is the immense strain created by forcing large krypton atoms into the relatively dense copper lattice. tandfonline.com This strain affects the stability and diffusion of krypton within the metal. The interaction between krypton and lattice defects, particularly vacancies, is a direct consequence of the host environment's attempt to minimize this strain energy. tandfonline.comresearchgate.net The stabilization of krypton clusters by vacancies highlights that the behavior of krypton is not determined by the properties of krypton alone, but by the energetics of the entire krypton-in-copper system. researchgate.net
In high-pressure experiments, noble gas solids, including krypton, exhibit surprising strength, comparable to that of metals like aluminum or copper at atmospheric pressure. acs.org This indicates that when confined within a host matrix or under pressure, the collective interactions of krypton atoms, mediated by their environment, lead to mechanical properties far removed from those of a simple condensed gas. acs.org The metallic environment, with its free electrons and strong atomic cohesion, dictates the solubility, diffusion pathways, and clustering behavior of the entrapped krypton atoms. osti.govtandfonline.com
Applications
There are no known applications for the Copper;krypton van der Waals complex. Its existence is of fundamental scientific interest for understanding chemical bonding.
Economic and Market Analysis
Due to the lack of any application or production, there is no economic or market data for Copper;krypton.
Q & A
Basic Research Questions
Q. What are the standard experimental methodologies for measuring the thermal conductivity of krypton in high-temperature environments (1000–5000 K)?
- Methodological Answer : Use transient surface temperature measurements (e.g., shock tube experiments) combined with power-law fits to model temperature-dependent conductivity. Ensure calibration against established datasets for argon and neon to validate instrumentation . For precision below 1000 K, employ conventional heat transfer methods (e.g., guarded hot-plate techniques) rather than extrapolated power-law models .
Q. How can spectroscopic analysis of krypton emissions enhance astrophysical studies of interstellar matter?
- Methodological Answer : Utilize high-resolution UV-Vis spectrometers to analyze krypton’s emission/absorption lines in stellar spectra. Cross-reference with isotopic ratios (e.g., Kr-86/Kr-84) to infer nucleosynthetic processes in supernovae. Calibrate instruments using krypton-filled discharge lamps to minimize systematic errors .
Q. What experimental protocols ensure reproducibility in copper alloy phase transition studies under extreme conditions?
- Methodological Answer : Employ in-situ X-ray diffraction (XRD) with synchrotron radiation to monitor crystallographic changes in copper alloys during thermal cycling. Document furnace ramp rates, atmospheric controls (e.g., inert krypton gas environments), and sample purity (>99.99%) to align with published datasets .
Advanced Research Questions
Q. How do interatomic potential models for krypton reconcile discrepancies between gas-phase scattering data and solid-state lattice parameters?
- Methodological Answer : Develop hybrid potentials combining ab initio calculations (e.g., CCSD(T)) with empirical corrections for many-body interactions. Validate against second virial coefficients, dimer spectroscopy, and high-pressure Xe-Kr solid solutions. Use least-square fitting to optimize parameters like the Lennard-Jones ε and σ .
Q. What statistical approaches resolve contradictions in thermal conductivity datasets for krypton across overlapping temperature ranges (e.g., 300–1500 K)?
- Methodological Answer : Apply Bayesian meta-analysis to harmonize conflicting datasets. Weight data by measurement uncertainty (e.g., ±5% for shock tube experiments vs. ±10% for early pyrometry). Use Monte Carlo simulations to propagate errors in derived power-law exponents (e.g., b = 0.71–0.86 for neon and krypton) .
Q. How can krypton isotope tracing (e.g., Kr-85) improve detection limits in nuclear nonproliferation research?
- Methodological Answer : Deploy atom trap trace analysis (ATTA) to isolate Kr-85 from atmospheric samples. Optimize vacuum-UV lamps and cryogenic separation systems to achieve sub-ppt sensitivity. Validate against neutron activation yields in uranium/plutonium reactors to establish calibration curves .
Q. What role does krypton play in mitigating defect formation during copper thin-film deposition for semiconductor applications?
- Methodological Answer : Use krypton ion sputtering in magnetron deposition systems to reduce interfacial stress in Cu films. Characterize defect density via TEM and EBSD, correlating with Kr partial pressure (10⁻³–10⁻⁶ Torr). Compare with argon-sputtered films to quantify krypton’s passivation effects .
Data Contradiction Analysis
Q. Why do theoretical predictions of krypton’s thermal conductivity using Lennard-Jones potentials deviate from experimental values above 2000 K?
- Resolution : The Lennard-Jones model neglects three-body dispersion forces and electronic excitation at high temperatures. Augment simulations with Tang-Toennies potentials or density-functional tight-binding (DFTB) methods to account for these effects .
Q. How do discrepancies in krypton’s excimer laser efficiency arise between computational fluid dynamics (CFD) models and experimental beam profiles?
- Resolution : CFD models often oversimplify gas-dynamic mixing in laser cavities. Incorporate Schlieren imaging and laser-induced fluorescence (LIF) to map real-time Kr/F₂ concentration gradients. Adjust nozzle geometries iteratively to match simulation boundary conditions .
Tables for Reference
Table 1 : Thermal Conductivity of Noble Gases (Selected Values)
| Gas | Temperature (K) | Conductivity (W/m·K) | Method | Source |
|---|---|---|---|---|
| Kr | 1500 | 0.045 ± 0.003 | Shock tube | |
| Kr | 3000 | 0.12 ± 0.01 | Power-law extrapolation | |
| Ar | 1500 | 0.035 ± 0.002 | Transient hot-wire |
Table 2 : Key Isotopes for Nuclear Forensics Using Krypton
| Isotope | Half-Life | Detection Method | Sensitivity |
|---|---|---|---|
| Kr-85 | 10.76 years | ATTA | 0.1 ppt |
| Kr-81 | 229,000 years | Accelerator mass spec | 1×10⁻⁶ atoms |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
